molecular formula C16H14F3N5O2S B2431882 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 891135-49-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2431882
CAS No.: 891135-49-2
M. Wt: 397.38
InChI Key: JEPKZNKVRARSRI-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Applications

Triazolopyrimidine derivatives have been explored for their potential as antiasthma agents. The human basophil histamine release assay identified certain 5-aryl-2-amino[1,2,4]triazolopyrimidines as active mediator release inhibitors, suggesting their utility in asthma treatment research. These compounds were synthesized through a series of reactions starting from arylamidines, with subsequent treatments leading to the formation of chloropyrimidine and hydrazinopyrimidine, which were then cyclized to obtain the triazolopyrimidines (Medwid et al., 1990).

Synthesis and Bioactivity in Herbicide Development

Novel triazolopyrimidine derivatives have been designed and synthesized with the aim of discovering compounds with high herbicidal activity and low toxicity. The synthesized α-(5,7-dimethyl-1,2,4-triazolopyrimidine-2-thio)acetamides and α-(5,7-dimethyl-1,2,4-triazolopyrimidine-2-sulfonyl)acetamides exhibited promising herbicidal activity against certain plants, indicating their potential in agricultural research (Yang et al., 2001).

Potential in Antitumor Research

Research on benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolopyrimidin-5-ones, which share a structural similarity with the compound , showed that these compounds exhibited potent antitumor activity against specific cancer cell lines. This suggests that similar triazolopyrimidine derivatives could be valuable in the development of new anticancer drugs (Edrees & Farghaly, 2017).

Amplifiers of Phleomycin in Antibacterial Research

Triazolopyrimidine derivatives have been studied for their role as amplifiers of phleomycin against E. coli, demonstrating their potential in enhancing antibiotic efficacy. Compounds like 2-(s-triazolopyrimidin-2'-ylthio)acetamide showed high activity, indicating the potential of triazolopyrimidine derivatives in antibacterial research (Brown et al., 1978).

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-6-4-3-5-10(11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPKZNKVRARSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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